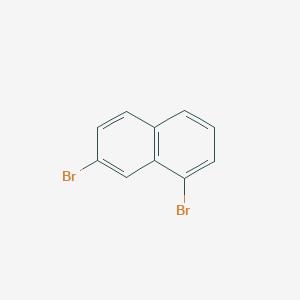

1,7-Dibromonaphthalene

Description

Contextualization within Halogenated Naphthalene (B1677914) Chemistry

Halogenated naphthalenes are a broad class of compounds where one or more hydrogen atoms on the naphthalene core are replaced by halogens (fluorine, chlorine, bromine, or iodine). ontosight.ai The introduction of halogen atoms significantly modifies the electronic properties and reactivity of the naphthalene ring. ontosight.ai These compounds serve as versatile intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, dyes, and materials for organic electronics. nbinno.comnbinno.comontosight.ai

The position and number of halogen substituents on the naphthalene ring are crucial in determining the compound's reactivity and the types of reactions it can undergo. For instance, the presence of bromine atoms, as in 1,7-Dibromonaphthalene, provides reactive sites for a variety of cross-coupling reactions. nbinno.com The development of methods to synthesize specific halogenated naphthalene isomers has been a significant area of research, as different isomers can lead to vastly different final products.

Significance of Bromine Substituents in Directed Synthesis

The two bromine atoms in this compound are not chemically equivalent, which is a key feature for its use in directed synthesis. The bromine at the 1-position (an α-position) is sterically more hindered than the bromine at the 7-position (a β-position). acs.orgnih.gov This difference in steric environment allows for regioselective reactions, where one bromine atom reacts preferentially over the other.

Recent research has demonstrated that transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, tend to occur at the less hindered 7-position. acs.orgnih.govacs.org Conversely, bromine-lithium exchange reactions preferentially happen at the 1-position. acs.orgnih.govacs.org This differential reactivity is a powerful tool for synthetic chemists, enabling the sequential and controlled introduction of different functional groups at specific positions on the naphthalene core. This selective functionalization is crucial for the synthesis of unsymmetrical 1,7-disubstituted naphthalene derivatives, which are valuable for developing new functional materials. acs.orgnih.gov

The ability of bromine to act as a leaving group in these reactions makes it an excellent "handle" for constructing more complex molecules. fiveable.me The strategic placement of bromine atoms directs the course of the synthesis, allowing for the precise construction of target molecules with desired properties. fiveable.me

Overview of Naphthalene as a Core Building Block in Organic Chemistry

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. numberanalytics.comalgoreducation.com This planar and aromatic structure provides a rigid and electronically rich scaffold that is a fundamental component in the design of many organic molecules. numberanalytics.comalgoreducation.com Its inherent aromaticity contributes to its chemical stability, while also allowing it to undergo a variety of chemical transformations. alfa-chemistry.comijrpr.com

Naphthalene and its derivatives are ubiquitous in organic chemistry, serving as precursors for a vast array of compounds with diverse applications. numberanalytics.comijrpr.com They are used in the synthesis of pharmaceuticals, dyes, pigments, and polymers. numberanalytics.comekb.eg For example, naphthalene derivatives are key intermediates in the production of nonsteroidal anti-inflammatory drugs like naproxen (B1676952) and have been investigated for their potential in developing new anticancer and antimicrobial agents. ekb.eg The naphthalene core's ability to be functionalized at various positions allows for the fine-tuning of a molecule's properties, making it an indispensable building block in the creation of new materials and therapeutic agents. alfa-chemistry.comekb.eg

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,7-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFFDNPPMQALBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474203 | |

| Record name | 1,7-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58258-65-4 | |

| Record name | 1,7-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,7 Dibromonaphthalene and Derivatives

Regioselective Bromination Techniques

Regioselective bromination is a critical process for the synthesis of specific isomers of dibromonaphthalene. The position of the bromine atoms on the naphthalene (B1677914) ring significantly influences the compound's chemical properties and its utility in further synthetic applications.

Direct Bromination Approaches

Direct bromination of naphthalene typically involves the use of elemental bromine, often in the presence of a catalyst. nbinno.com However, achieving high regioselectivity for the 1,7-isomer through direct bromination is challenging, as the reaction often yields a mixture of isomers, with the thermodynamically more stable 1,4- and 1,5-dibromonaphthalenes frequently predominating. arkat-usa.orgmdpi.com The use of structured solid catalysts, such as certain clays (B1170129) and zeolites, has been explored to influence the regioselectivity of naphthalene dibromination. For instance, while some acidic amorphous catalysts favor the formation of 1,4-dibromonaphthalene (B41722), calcined KSF clay has been shown to yield a mixture rich in the 1,5-isomer. mdpi.com

The reaction of naphthalene with three mole equivalents of bromine at room temperature has been reported to produce 1,4,6-tribromonaphthalene as the major product, alongside 1,4-dibromonaphthalene and 1,5-dibromonaphthalene (B1630475). arkat-usa.orgresearchgate.net This highlights the difficulty in controlling the extent and regioselectivity of direct bromination to selectively obtain 1,7-dibromonaphthalene.

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic compounds. nih.gov It is considered a milder alternative to elemental bromine and can offer improved regioselectivity in certain reactions. tandfonline.comtandfonline.com The use of NBS in acetonitrile (B52724) has been shown to be an effective method for the convenient and regioselective bromination of alkylnaphthalenes, providing higher yields and better selectivity compared to using bromine in dichloromethane. tandfonline.comtandfonline.com

For deactivated aromatic compounds, a combination of NBS and concentrated sulfuric acid can facilitate smooth monobromination. acs.org Furthermore, visible-light photoredox catalysis using an organic dye like erythrosine B can activate NBS for the electrophilic bromination of arenes and heteroarenes under mild conditions. nih.gov While these methods are effective for various naphthalene derivatives, their specific application to the direct synthesis of this compound with high selectivity is not extensively documented, as direct bromination tends to favor other isomers.

Indirect Synthesis via Halogen Dance Reactions

A more effective and regioselective route to this compound involves the rearrangement of a different isomer, most notably through a process known as the halogen dance reaction.

Acid-Induced Halogen Dance from 1,8-Dibromonaphthalene (B102958)

A significant breakthrough in the synthesis of this compound is the acid-induced halogen dance reaction of 1,8-dibromonaphthalene. wikipedia.orgacs.orgnih.gov This method provides a powerful tool for the unsymmetrization of the naphthalene ring. acs.orgnih.gov Treatment of 1,8-dibromonaphthalene with a strong acid, such as trifluoromethanesulfonic acid, facilitates a 1,2-rearrangement of one of the bromo groups, yielding this compound. wikipedia.orgacs.orgnih.gov This reaction is driven by the steric repulsion between the peri-bromo groups in the 1,8-isomer, which distorts the naphthalene ring and makes the rearrangement energetically favorable. wikipedia.orgacs.orgnih.govacs.org This method has been successfully applied on a gram scale without a decrease in yield. acs.org

| Starting Material | Reagent | Product | Yield | Reference |

| 1,8-Dibromonaphthalene | Trifluoromethanesulfonic acid | This compound | Not specified | wikipedia.orgacs.orgnih.gov |

Precursor-Based Synthetic Routes

Besides the halogen dance reaction, this compound can be synthesized from other precursors. Although direct bromination of naphthalene is not ideal for producing the 1,7-isomer, the resulting mixtures of dibromonaphthalenes can sometimes be manipulated to yield the desired product. For instance, Lewis acid-catalyzed isomerization can be used to convert a mixture of 1,4- and 1,5-dibromonaphthalene to 2,6-dibromonaphthalene (B1584627), demonstrating the principle of rearranging bromine atoms on the naphthalene ring. manac-inc.co.jp

Synthesis from Substituted Naphthalenes

The direct bromination of naphthalene often leads to a mixture of isomers, with the 1,7-disubstituted product being a minor component. A more effective strategy involves the use of pre-functionalized naphthalene derivatives to direct the bromination to the desired positions.

One notable method is the "halogen dance" reaction, an acid-induced rearrangement of a more readily available isomer, 1,8-dibromonaphthalene. Treating 1,8-dibromonaphthalene with a strong acid like trifluoromethanesulfonic acid facilitates a 1,2-rearrangement. This process is driven by the steric strain between the bromine atoms at the peri-positions, leading to the formation of the thermodynamically more stable this compound.

Another approach involves the regioselective bromination of 1-bromonaphthalene (B1665260). While direct bromination tends to yield 1,4-dibromonaphthalene, specific conditions can favor the formation of other isomers. sci-hub.ru For instance, photobromination of 1-bromonaphthalene in carbon tetrachloride at reflux (77°C) has been shown to produce 1,5-dibromonaphthalene in high yield. sci-hub.ru Although this does not directly yield the 1,7-isomer, it illustrates how reaction conditions can influence the position of the second bromine atom.

Furthermore, the polybromination of naphthalene over certain catalysts can produce a variety of brominated naphthalenes. researchgate.netcardiff.ac.uk For example, the reaction of naphthalene with three mole equivalents of bromine at room temperature can yield 1,4,6-tribromonaphthalene, along with 1,4- and 1,5-dibromonaphthalene. researchgate.net Subsequent selective debromination of such polybrominated intermediates could offer a potential, albeit more complex, route to this compound.

Diazotization-Based Approaches for Brominated Naphthalenes

Diazotization reactions, followed by Sandmeyer-type transformations, provide a versatile method for the synthesis of various brominated naphthalenes from their corresponding amino precursors. nih.govresearchgate.net This approach is particularly useful for introducing bromine at specific positions that are not easily accessible through direct electrophilic substitution.

The general procedure involves the conversion of a naphthylamine to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. google.comgoogle.com This diazonium salt is then treated with a copper(I) bromide solution (Sandmeyer reaction) to replace the diazonium group with a bromine atom. nih.gov

For instance, 6-bromo-2-naphthylamine can be subjected to a diazotization reaction with sodium nitrite in hydrochloric acid, followed by treatment to yield 2-bromo-6-fluoronaphthalene. google.com While not producing this compound directly, this demonstrates the principle of using a diazotization-halogenation sequence on a substituted naphthalene.

A key challenge in applying this method to aminonaphthols is the high reactivity of the hydroxyl group, which can interfere with the Sandmeyer reaction. nih.gov To overcome this, a sulfonic acid group can be temporarily introduced to protect the ring and deactivate it sufficiently for the diazotization and subsequent bromination to proceed effectively. nih.gov This protecting group can be removed after the bromination step. nih.gov

Recent advancements have also explored one-pot syntheses where nitroarenes are reduced to amines and then undergo in situ diazotization and halogenation, offering a more streamlined process. rsc.org

Table 1: Examples of Diazotization-Based Reactions for Brominated Naphthalenes

| Starting Material | Reagents | Product | Yield | Reference |

| 6-bromo-2-naphthylamine | 1. NaNO₂, HCl 2. Hexafluorodibenzoic acid | 2-bromo-6-fluoronaphthalene | 55-65% | google.com |

| 5-amino-2-naphthol | 1. H₂SO₄ 2. NaNO₂ 3. CuBr, CuBr₂, HBr | 5-bromo-2-hydroxynaphthalene-1-sulfonic acid | 79% (crude) | nih.gov |

| 1,8-diaminonaphthalene | 1. NaNO₂ 2. CuBr, HBr | 1,8-dibromonaphthalene | 25% |

Purification and Isolation Techniques for this compound

Following the synthesis, this compound must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, and isomeric impurities. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Chromatographic Methods (e.g., Column Chromatography)

Column chromatography is a widely used and effective technique for the purification of brominated naphthalenes. nbinno.commiamioh.edu This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). miamioh.educup.edu.cn

For the purification of dibromonaphthalene isomers, a non-polar solvent system is generally employed. A typical mobile phase consists of a mixture of petroleum ether and ethyl acetate (B1210297) or n-pentane and dichloromethane. cup.edu.cniucr.org The polarity of the eluent is often gradually increased to first elute the less polar isomers and then the more polar ones. miamioh.edu Flash column chromatography, which uses pressure to accelerate the solvent flow, can significantly reduce the purification time. drawellanalytical.com

The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC) to identify the fractions containing the desired product. miamioh.edu Once collected, the solvent is removed from the purified fractions, typically by rotary evaporation, to yield the isolated this compound. orgsyn.org

Recrystallization Procedures

Recrystallization is a common and economical method for purifying solid organic compounds like this compound. nbinno.com The principle of this technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out while the impurities, present in smaller amounts, remain dissolved in the mother liquor. orgsyn.org

The choice of solvent is crucial for successful recrystallization. Solvents in which this compound exhibits high solubility when hot and low solubility when cold are ideal. Mixtures of solvents, such as dichloromethane-petroleum ether or acetone, can also be used to achieve the desired solubility profile. sci-hub.ruresearchgate.netorgsyn.org After crystallization, the purified solid is collected by filtration and dried. orgsyn.org The purity of the recrystallized product can be assessed by its melting point. nbinno.com

Chemical Reactivity and Mechanistic Investigations of 1,7 Dibromonaphthalene

Cross-Coupling Reactions

1,7-Dibromonaphthalene is a versatile building block in organic synthesis, primarily due to the differential reactivity of its two bromine atoms, which allows for selective functionalization. nih.gov The bromine at the 1-position (α-position) and the 7-position (β-position) exhibit distinct electronic and steric environments, enabling regioselective modifications. nih.gov Transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, have been extensively applied to this compound to construct complex molecular architectures. nih.govnbinno.com

Palladium-catalyzed cross-coupling reactions are paramount in forging new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. snnu.edu.cnnih.gov With this compound, these reactions often show a preference for substitution at the less sterically hindered 7-position. nih.gov The general mechanism for these transformations involves a catalytic cycle that typically includes oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the product and regenerate the active palladium(0) catalyst. chemistryscore.comwikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound, such as a boronic acid, with an organohalide. researchgate.net In the case of this compound, these reactions have been shown to proceed with high regioselectivity, favoring the 7-position. nih.gov This selectivity is attributed to the lower steric hindrance at the β-position compared to the α-position. nih.gov

Studies have demonstrated that the reaction of this compound with various arylboronic acids in the presence of a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), and a base like potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures, leads to the formation of 1-bromo-7-arylnaphthalenes in good to excellent yields. nih.gov For instance, coupling with para-substituted arylboronic acids can result in yields ranging from 85–92%. The reaction conditions can be tuned to control the outcome, and in some cases, double Suzuki-Miyaura coupling can be achieved to yield 1,7-diarylnaphthalenes. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | 1,7-Diarylnaphthalenes | 85-92 | |

| Phenylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂·H₂O | Dioxane/H₂O | 80 | 1,7-Diphenylnaphthalene | Quantitative | researchgate.net |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂·H₂O | Dioxane/H₂O | 80 | 1,7-Bis(3-nitrophenyl)naphthalene | 63 | researchgate.net |

The Stille coupling reaction provides another effective method for C-C bond formation by coupling an organohalide with an organostannane (organotin compound). chemistryscore.comwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. openochem.org Similar to other palladium-catalyzed reactions with this compound, the Stille coupling can be directed to selectively functionalize the naphthalene (B1677914) core. nbinno.com

The mechanism of the Stille reaction involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organostannane reagent, and subsequent reductive elimination to form the coupled product. chemistryscore.comopenochem.org While specific examples detailing the Stille coupling of this compound are less common in readily available literature compared to Suzuki-Miyaura coupling, the principles of regioselectivity based on steric and electronic factors are expected to apply.

The Sonogashira coupling is a fundamental reaction for the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling has been utilized with this compound to introduce alkynyl moieties, which are valuable precursors for more complex structures. nbinno.com

The reaction proceeds via a catalytic cycle where the palladium catalyst activates the aryl bromide, and the copper co-catalyst facilitates the transfer of the alkyne group. wikipedia.org The regioselectivity of the Sonogashira coupling on this compound generally favors the 7-position due to reduced steric hindrance.

Table 2: Sonogashira Coupling of Dibromonaphthalenes

| Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 2,7-Dibromonaphthalene | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst | Amine base | Various | 2,7-Dialkynylnaphthalenes | rsc.org |

| 1-Bromo-2-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 1-Bromo-2-(phenylethynyl)benzene | libretexts.org |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines. researchgate.net Research has shown that the Buchwald-Hartwig amination of this compound proceeds with high regioselectivity, predominantly occurring at the less hindered 7-position. nih.gov

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org The choice of ligand on the palladium catalyst is crucial for the efficiency and scope of the reaction. organic-chemistry.org

Table 3: Regioselective Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Major Product | Reference |

|---|---|---|---|---|---|---|

| Various amines | Transition metal catalyst | Base | - | - | 7-Amino-1-bromonaphthalene | nih.gov |

A more advanced application of palladium catalysis involving this compound is its use in C-H bond functionalization reactions to achieve annulative π-extension. This strategy allows for the construction of larger polycyclic aromatic hydrocarbons (PAHs) from simpler precursors. While much of the detailed research in this specific area has focused on the isomeric 1,8-dibromonaphthalene (B102958) for the synthesis of fluoranthenes, the underlying principles are relevant. nih.govbeilstein-journals.orgnih.gov

The process typically involves a palladium-catalyzed intermolecular arylation followed by an intramolecular C-H activation step. nih.gov In the context of 1,8-dibromonaphthalene, this leads to the formation of a new six-membered ring, resulting in the fluoranthene (B47539) core. nih.govbeilstein-journals.org A complementary approach involves a Suzuki coupling followed by an intramolecular C-H activation. nih.govnih.gov These methods provide powerful tools for synthesizing complex aromatic systems that are of interest in materials science.

Palladium-Catalyzed Coupling Reactions

Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions

The naphthalene ring system of this compound can undergo electrophilic aromatic substitution at its six unsubstituted carbon atoms. The two existing bromine atoms are deactivating groups and act as ortho-, para-directors. However, in naphthalene systems, the α-positions (2, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (3, 6).

In this compound, the directing effects of the two bromine atoms and the inherent reactivity of the naphthalene core must be considered.

The bromine at C1 directs incoming electrophiles primarily to the C2 and C4 positions.

The bromine at C7 directs incoming electrophiles to the C6 and C8 positions.

Therefore, further substitution is expected to occur preferentially at the available α-positions (2, 4, 5, 8). For example, bromination of naphthalene itself with bromine and a Lewis acid catalyst typically yields 1-bromonaphthalene (B1665260), and further bromination can lead to various dibromo- and polybromo-isomers. smolecule.com The reaction of 1-bromonaphthalene can yield 1,4-dibromonaphthalene (B41722) and 1,5-dibromonaphthalene (B1630475). sci-hub.ruresearchgate.net Given these principles, electrophilic attack on this compound would likely yield a mixture of products, with substitution favored at positions 4, 5, and 8, influenced by both electronic and steric factors.

Nucleophilic Substitution Reactions of the Bromine Centers

The bromine atoms in this compound are susceptible to replacement by nucleophiles, a characteristic reaction of aryl halides. These reactions can be performed with a variety of nucleophiles, including amines, thiols, and alkoxides, often requiring a transition metal catalyst (e.g., copper in Ullmann-type condensations or palladium in Buchwald-Hartwig reactions). ucsb.eduvulcanchem.com

As observed in cross-coupling reactions, nucleophilic substitution on this compound exhibits regioselectivity. Studies involving reactions with amines have shown that substitution occurs preferentially at the less hindered C7 position. acs.orgnih.gov This allows for the selective introduction of a nitrogen-based functional group, leaving the C1-Br bond intact for subsequent, different chemical transformations. This differential reactivity is a cornerstone of its utility in synthesizing complex, unsymmetrically substituted naphthalenes. nih.gov The general mechanism for a catalyzed nucleophilic substitution involves the coordination of the catalyst to the aryl halide, followed by attack of the nucleophile. youtube.com

Radical Reactions and Their Pathways

This compound can participate in reactions proceeding through radical intermediates. Such pathways can be initiated by light (photochemistry), radical initiators, or specific catalysts. For instance, the photobromination of 1-bromonaphthalene in a non-polar solvent like carbon tetrachloride proceeds via a radical mechanism to yield addition and substitution products. sci-hub.ru A plausible mechanism involves the photochemical generation of bromine radicals, which can then react with the naphthalene system. sci-hub.ru

Another relevant pathway is reductive C-Br bond cleavage. The electrochemical reduction of halogenated naphthalenes can lead to the formation of a radical anion. mdpi.com This transient species can then undergo cleavage of the C-Br bond to form a bromide anion and a naphthyl radical. mdpi.com This radical can then engage in subsequent reactions, such as dimerization to form binaphthalene structures. mdpi.com It has also been suggested that certain clays (B1170129), like montmorillonite (B579905) KSF, may induce radical reactions during the bromination of naphthalene, leading to complex product mixtures through bromine transfer between different naphthalene species. cardiff.ac.uk

Oxidation and Reduction Chemistry Relevant to this compound

The naphthalene core and its bromo-substituents can be chemically transformed through oxidation and reduction reactions.

Reduction: The C-Br bonds of dibromonaphthalene can be selectively reduced. Catalytic hydrodebromination is a process where a bromine atom is replaced by a hydrogen atom. This can be achieved by reacting the dibromonaphthalene compound with molecular hydrogen or a hydrogen source like formic acid in the presence of a hydrodebromination catalyst (e.g., palladium on carbon). google.com This process can be regioselective; for instance, in 1,6-dibromo-2-alkoxynaphthalenes, stoichiometric reduction with a metal like iron can remove the bromine at the 1-position. google.com Furthermore, a bromine-lithium exchange reaction, typically using an organolithium reagent like n-butyllithium, occurs preferentially at the more reactive 1-position of this compound, which can be considered a form of reduction at that carbon center, followed by quenching with a proton source. nih.gov

Oxidation: While the naphthalene ring is relatively stable, its derivatives can be functionalized through oxidative processes. A notable example is the use of this compound in the multi-step synthesis of a dioxa-1,7-naphthicorrole, a complex porphyrinoid molecule. acs.org In this synthesis, after initial coupling reactions, a bis-ketone intermediate is formed. This intermediate is then reduced to a bis-carbinol. The final steps of the macrocycle formation involve oxidation, for example, using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or iron(III) chloride (FeCl₃), to achieve the desired aromatic system. acs.org This demonstrates how the 1,7-disubstituted naphthalene framework can be carried through a sequence of reduction and oxidation steps to build highly complex molecular architectures. smolecule.comacs.org

| Reaction Type | Starting Material Derived from this compound | Reagent(s) | Key Transformation | Product Type | Reference(s) |

| Reduction | Bis-ketone intermediate | Not specified (general reduction) | Ketone to Carbinol | Bis-carbinol | acs.org |

| Oxidation | Naphthicorrole precursor | DDQ or Chloranil/FeCl₃ | Dehydrogenation/Aromatization | Dioxa-1,7-naphthicorrole / Oxidized porphyrinoid | acs.org |

Advanced Characterization Techniques and Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1,7-dibromonaphthalene, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional techniques, provide a complete picture of its aromatic framework. The use of NMR for characterization is a standard procedure in syntheses involving this compound figshare.comrsc.orgacs.orgrsc.org.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The spectrum displays six distinct resonances corresponding to the six protons on the naphthalene (B1677914) core. The substitution pattern, with bromine atoms at the C1 (alpha) and C7 (beta) positions, leads to a complex but interpretable set of signals due to spin-spin coupling between adjacent protons. The protons on the same ring will exhibit ortho, meta, and para couplings, resulting in doublets, triplets, and complex multiplets. The precise chemical shifts and coupling constants are crucial for confirming the 1,7-substitution pattern and distinguishing it from other dibromonaphthalene isomers.

Table 1: Representative ¹H NMR Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.60 | d (doublet) | J ≈ 8.0 |

| H-3 | ~7.30 | t (triplet) | J ≈ 8.0 |

| H-4 | ~7.80 | d (doublet) | J ≈ 8.0 |

| H-5 | ~7.70 | d (doublet) | J ≈ 8.5 |

| H-6 | ~7.50 | dd (doublet of doublets) | J ≈ 8.5, 2.0 |

Note: The data in this table are representative and may vary slightly depending on the solvent and instrument frequency.

The proton-decoupled ¹³C NMR spectrum of this compound provides ten distinct signals, one for each of the ten carbon atoms in the naphthalene skeleton, confirming the asymmetry of the molecule. The carbons directly bonded to the electron-withdrawing bromine atoms (C1 and C7) are deshielded and appear at a characteristic downfield shift, typically in the range of 120-135 ppm. The remaining eight signals correspond to the protonated carbons and the quaternary bridgehead carbons. Analysis of these chemical shifts is essential for confirming the substitution pattern, as seen in studies of related brominated naphthalenes researchgate.net. The complete assignment of these signals is often aided by advanced NMR techniques.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~122.5 |

| C-2 | ~131.0 |

| C-3 | ~128.8 |

| C-4 | ~129.5 |

| C-4a (quaternary) | ~133.0 |

| C-5 | ~127.0 |

| C-6 | ~130.0 |

| C-7 | ~132.0 |

| C-8 | ~125.5 |

Note: These are predicted values. Actual experimental values can vary.

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing chemists to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, providing a clear link between the ¹H and ¹³C spectra. This technique is mentioned as a characterization tool for derivatives beilstein-journals.org.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which can help confirm stereochemistry and conformation, though it is less critical for a rigid aromatic system like naphthalene.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The mass spectrum exhibits a distinctive isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, a molecule with two bromine atoms will show three main peaks in the molecular ion region:

M: corresponding to the molecule with two ⁷⁹Br atoms.

M+2: corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br atom.

M+4: corresponding to the molecule with two ⁸¹Br atoms.

The relative intensity of these peaks is approximately 1:2:1, which is a clear signature for a dibrominated compound researchgate.net.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The experimentally measured mass can be compared to the calculated exact mass to confirm the composition as C₁₀H₆Br₂. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆Br₂ | nih.gov |

| Molecular Weight | 285.96 g/mol | nih.govchemspider.com |

| Exact Mass (Monoisotopic) | 283.88363 Da | nih.gov |

| Isotopic Peaks (m/z) | [M]⁺ ≈ 284, [M+2]⁺ ≈ 286, [M+4]⁺ ≈ 288 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

UV-Vis spectroscopy investigates the electronic transitions within the molecule. Like other naphthalene derivatives, this compound absorbs light in the ultraviolet region. The spectrum is characterized by multiple absorption bands corresponding to π → π* transitions within the aromatic naphthalene core. The presence of bromine substituents can cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted naphthalene. The use of UV-Vis spectrophotometers is a standard method for analyzing such compounds figshare.comrsc.orgunl.pt.

Photoluminescence studies, which include fluorescence and phosphorescence, provide insight into the excited-state properties of the molecule. Naphthalene derivatives are often fluorescent, emitting light upon relaxation from an excited singlet state. The emission spectrum is typically a mirror image of the lowest energy absorption band, with a shift to a longer wavelength (Stokes shift). The presence of the "heavy" bromine atoms can enhance the rate of intersystem crossing to the triplet state, which may lead to observable phosphorescence at low temperatures.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions. Studies on derivatives of this compound have utilized this technique to confirm their molecular structure, and crystallographic data for related compounds are available in databases like the Cambridge Crystallographic Data Centre (CCDC). acs.orgresearchgate.net Research has indicated that the two C–Br bonds in this compound are arranged at approximately a 60° angle relative to each other, a structural detail that influences its use in the synthesis of larger, complex structures like metal-organic frameworks. acs.org The analysis would confirm the planarity of the naphthalene ring system and provide precise measurements of the C-C and C-Br bond lengths.

Vibrational Spectroscopy (IR and Raman) of this compound

Theoretical calculations, particularly using Density Functional Theory (DFT), are a common and reliable method to predict and assign the vibrational frequencies of molecules. nih.govahievran.edu.trdtic.mil These computational approaches allow for the simulation of IR and Raman spectra, providing valuable insights into the vibrational characteristics of a compound even in the absence of extensive experimental data. Such studies have been performed for other dibromonaphthalene isomers, such as 2,6-dibromonaphthalene (B1584627) and 1-bromo-4-fluoronaphthalene, demonstrating good agreement between calculated and experimental spectra after applying appropriate scaling factors. nih.govahievran.edu.tr

The vibrational spectrum of this compound can be analyzed by considering the characteristic frequencies of the naphthalene core and the influence of the two bromine substituents. Key vibrational regions of interest include:

C-H Stretching Vibrations: Aromatic C-H stretching modes typically appear in the region of 3100-3000 cm⁻¹.

C=C Stretching Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected in the 1600-1400 cm⁻¹ range.

In-plane and Out-of-plane C-H Bending Vibrations: These modes give rise to characteristic bands in the fingerprint region (below 1300 cm⁻¹).

C-Br Stretching and Bending Vibrations: The vibrations involving the carbon-bromine bonds are expected at lower frequencies, typically below 1000 cm⁻¹, and are sensitive to the substitution pattern.

Without specific experimental or published theoretical data for this compound, a detailed table of vibrational assignments cannot be constructed. However, based on the principles of vibrational spectroscopy and data from related compounds, a hypothetical table of calculated vibrational frequencies would be necessary to provide a comprehensive analysis. Such a table would typically list the calculated wavenumber (cm⁻¹), the IR intensity, the Raman activity, and the potential energy distribution (PED) for each vibrational mode, which describes the contribution of different internal coordinates to that specific vibration.

Table 4.5.1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound (Illustrative)

| Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment (Potential Energy Distribution) |

| ~3080 | Low | Medium | ν(C-H) |

| ~1590 | Medium | High | ν(C=C) aromatic |

| ~1450 | Medium | Medium | ν(C=C) aromatic |

| ~1250 | High | Low | β(C-H) in-plane |

| ~850 | High | Low | γ(C-H) out-of-plane |

| ~750 | High | Low | γ(C-H) out-of-plane |

| ~550 | Medium | Medium | ν(C-Br) |

| ~300 | Low | High | δ(C-C-C), δ(C-C-Br) |

Note: This table is for illustrative purposes only and is not based on actual experimental or calculated data for this compound. ν: stretching; β/δ: in-plane bending; γ: out-of-plane bending.

A definitive analysis requires dedicated experimental work involving the synthesis and spectroscopic measurement of pure this compound, or a comprehensive computational study using methods like DFT to calculate its vibrational properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for studying the electronic structure and properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For 1,7-dibromonaphthalene, DFT calculations have been instrumental in understanding its geometry, electronic characteristics, and reaction mechanisms.

Structural Optimization and Conformation Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized structure. For this compound, structural optimization reveals a distorted naphthalene (B1677914) ring due to the steric repulsion between the peri-bromo groups in its precursor, 1,8-dibromonaphthalene (B102958). acs.org This ring distortion is a key factor in the acid-induced "halogen dance" reaction that leads to the formation of this compound. acs.org

Conformational analysis, often performed using methods like Monte Carlo searches followed by DFT optimization, helps identify the various low-energy shapes a molecule can adopt. rsc.org For this compound, which is a relatively rigid molecule, the primary focus of structural analysis is on the precise bond lengths and angles within the naphthalene system. The C–Br bonds are arranged at a 60° angle, a feature that has been exploited in the synthesis of unique metal-organic frameworks. acs.org

| Bond | This compound (Calculated) | 1,8-Dibromonaphthalene (Calculated) |

|---|---|---|

| C1-C2 | 1.375 | 1.373 |

| C1-C9 | 1.421 | 1.428 |

| C1-Br | 1.905 | 1.908 |

| C7-C6 | 1.382 | - |

| C7-C8 | 1.415 | - |

| C7-Br | 1.901 | - |

| C8-Br | - | 1.908 |

Electronic Structure Analysis (HOMO-LUMO Energy Levels)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and electronic absorption properties. researchgate.netchemrxiv.org

DFT calculations are widely used to determine the energies of the HOMO and LUMO. chemrxiv.org For naphthalene derivatives, the HOMO-LUMO gap can be tuned by the position and nature of substituents. researchgate.net A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and more reactive. chemrxiv.org Theoretical studies on dibromonaphthalenes have shown that the HOMO-LUMO gap of 1,3-dibromonaphthalene (B1599896) is higher than that of 1,4-dibromonaphthalene (B41722), suggesting greater stability for the 1,3-isomer. researchgate.net While specific HOMO-LUMO energy values for this compound are not extensively reported in the provided results, the principles of frontier molecular orbital theory are fundamental to understanding its chemical behavior. researchgate.netchemrxiv.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,3-Dibromonaphthalene | -6.54 | -1.23 | 5.31 |

| 1,4-Dibromonaphthalene | -6.48 | -1.55 | 4.93 |

Reaction Mechanism Elucidation via Transition State Analysis

DFT calculations are invaluable for mapping out the energy landscape of a chemical reaction, including the identification of transition states—the high-energy intermediates that connect reactants and products. github.io By calculating the energy of these transition states, chemists can predict reaction pathways and understand the factors that control reaction rates and selectivity.

A significant application of DFT in the context of this compound is the study of its formation via the acid-induced halogen dance reaction of 1,8-dibromonaphthalene. acs.org DFT calculations have shown that this reaction is initiated by ipso-protonation of the naphthalene ring, which is followed by a 1,2-rearrangement of a bromine atom through a bromonium transition state. acs.org The calculated Gibbs free energy of activation (ΔG‡) for this bromine shift is 23.1 kcal/mol. This detailed mechanistic insight would be difficult to obtain through experimental means alone.

Similarly, DFT has been used to investigate the mechanism of Suzuki-Miyaura cross-coupling reactions, a common transformation for aryl halides like this compound. rsc.orgrsc.org These studies help to elucidate the roles of the catalyst, base, and solvent in the reaction cycle. researchgate.netresearchgate.net

Spectroscopic Property Prediction (NMR, UV-Vis, IR, Raman)

DFT methods can predict various spectroscopic properties of molecules with a reasonable degree of accuracy. nih.gov This includes nuclear magnetic resonance (NMR) chemical shifts, ultraviolet-visible (UV-Vis) absorption spectra, and vibrational frequencies for infrared (IR) and Raman spectroscopy. researchgate.netacademie-sciences.fr

Theoretical predictions of NMR spectra, often calculated using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the structural elucidation of new compounds. academie-sciences.fr Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and simulate UV-Vis spectra, providing insights into the electronic transitions within the molecule. scirp.org For complex molecules, calculated IR and Raman spectra can help in the assignment of experimental vibrational bands. researchgate.net While specific predicted spectra for this compound are not detailed in the provided search results, the application of these computational techniques is a standard approach for the characterization of novel organic compounds. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.gov QSAR models are mathematical equations that can be used to predict the activity of new, untested compounds. nih.gov

While there are no specific QSAR models for this compound itself mentioned in the provided results, this approach is highly relevant for its derivatives, particularly in the context of drug discovery and materials science. For example, if a series of 1,7-diarylnaphthalene derivatives were synthesized and tested for a particular biological activity, a QSAR model could be developed to guide the design of more potent analogs. researchgate.netuni-saarland.de The development of such models relies on the calculation of various molecular descriptors, which can be derived from the chemical structure using computational methods. nih.gov

Computational Studies on Polymer Aggregation and Chiral Properties

Computational and theoretical investigations into the aggregation and chiral properties of polymers derived specifically from this compound are not extensively documented in publicly available research. The majority of computational studies on naphthalene-based polymers have centered on derivatives of other isomers, such as 1,8-dibromonaphthalene and 2,7-disubstituted naphthalenes. rsc.orgnih.govmdpi.comresearchgate.net

However, theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the synthesis of the this compound monomer itself. Research into the acid-induced "halogen dance" rearrangement, which converts the more readily available 1,8-dibromonaphthalene to this compound, has utilized DFT to elucidate the reaction mechanism. smolecule.comacs.org These studies have calculated the Gibbs free energy of activation (ΔG‡) for the 1,2-bromine shift, providing insight into the feasibility of the rearrangement process. smolecule.com

While direct computational data on the aggregation and chirality of poly(1,7-naphthalene) is scarce, the general principles from studies on related polymers can offer some insights. For instance, computational work on multilayered 3D polymers from naphthalene derivatives has explored aggregation-induced emission (AIE) and aggregation-induced polarization (AIP) phenomena. rsc.orgmdpi.com These studies often employ DFT and Time-Dependent DFT (TD-DFT) to simulate electronic transitions and predict photophysical properties. ntu.edu.tw

Furthermore, computational methods are crucial for analyzing the chiroptical properties of polymers. researchgate.net Theoretical calculations can help correlate the polymer's structure, such as its helical conformation, with experimental data from circular dichroism (CD) spectroscopy. researchgate.net For multilayered chiral polymers based on naphthalene, computational studies have helped to understand how structural features influence optical rotation. mdpi.com

Although no specific data tables for the computational analysis of this compound-based polymers can be presented due to a lack of targeted research, the table below highlights a relevant theoretical finding concerning the synthesis of the monomer.

| Reaction | Computational Method | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|

| 1,8-dibromonaphthalene to this compound rearrangement (1,2-bromine shift) | DFT | 11.9 | smolecule.com |

Future computational research focusing specifically on the oligomers and polymers of this compound would be necessary to fully understand their aggregation behavior and chiral potential. Such studies would likely investigate intermolecular interactions, conformational analysis of polymer chains, and simulated chiroptical spectra to guide the development of new materials.

Applications in Advanced Materials Science and Organic Electronics

Precursor for Organic Electronic Materials

The unique structural and electronic properties of the naphthalene (B1677914) unit, when incorporated into larger molecular frameworks, can be fine-tuned to achieve desired characteristics for specific electronic applications. 1,7-Dibromonaphthalene is a versatile precursor that enables the synthesis of a wide array of organic semiconductors.

Organic light-emitting diodes (OLEDs) are a leading technology for displays and solid-state lighting, valued for their superior color quality, wide viewing angles, and potential for flexibility. rsc.org The performance of an OLED is heavily dependent on the properties of the organic materials used in its emissive layer. Naphthalene derivatives are often incorporated into the design of blue-light-emitting polymers, a critical component for full-color displays. mdpi.com

Research has demonstrated the use of naphthalene-based copolymers in OLEDs. For instance, three 1,4-naphthalene-based copolymers—PNP(1,4)-PT, PNP(1,4)-TF, and PNP(1,4)-ANT—were synthesized via Suzuki coupling polymerization. mdpi.com The variation of comonomers (phenothiazine, triphenylamine-substituted fluorene, and anthanthrene) allowed for the tuning of the emitting color and device performance in poly(9-vinyl carbazole) (PVK)-based OLEDs. mdpi.com The polymer PNP(1,4)-TF, which possesses a highly twisted structure, exhibited high thermal stability and the best performance with blue emission in these devices. mdpi.com

The following table summarizes the performance of OLEDs using a PNP(1,4)-TF:PVK blend as the emissive layer:

| PNP(1,4)-TF wt% in PVK | Luminance Efficiency (cd A⁻¹) | External Quantum Efficiency (EQE) (%) |

| 0 | - | - |

| 2 | - | - |

| 4 | - | - |

| 6 | 0.16 | 0.25 |

| 8 | - | - |

| 10 | - | - |

Data sourced from a study on 1,4-naphthalene-based copolymers for OLEDs. mdpi.com

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, essential for applications such as flexible displays, sensors, and RFID tags. rsc.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. nih.gov Naphthalene-based materials, particularly naphthalene diimides (NDIs), are prominent n-type (electron-transporting) organic semiconductors. researchgate.netacs.org

While direct research on this compound in OFETs is not extensively detailed in the provided context, its derivatives are key. For example, naphthalene bisimides functionalized with alkylthienyl groups have been shown to be excellent candidates for active layers in all-organic field-effect transistors fabricated via solution processing. researchgate.net These materials exhibit low-lying LUMO levels (down to -3.94 eV), which is beneficial for electron injection and transport. researchgate.net OFETs fabricated with these materials have demonstrated charge carrier mobilities approaching 10⁻² cm² V⁻¹ s⁻¹ and on/off ratios exceeding 10⁵. researchgate.net The molecular structure of these materials, which can be derived from brominated naphthalene precursors, allows for regular molecular packing and the formation of crystalline domains, which is crucial for efficient charge transport. researchgate.net

Organic photovoltaics (OPVs) offer a promising route to low-cost, flexible, and large-area solar energy conversion. energy.govresearchgate.net The efficiency of OPV devices depends on the properties of the donor and acceptor materials in the active layer, which is responsible for light absorption and charge generation. nanoge.org Naphthalene-based polymers and small molecules have been explored as components in OPV active layers.

Monomer in Polymer Synthesis

The bifunctional nature of this compound, with two reactive bromine sites, makes it a valuable monomer for the synthesis of various polymers through cross-coupling reactions such as Suzuki, Stille, and Yamamoto polymerizations. nbinno.com These reactions allow for the creation of well-defined polymer architectures with tailored properties.

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and affords them semiconducting properties. These materials are the cornerstone of organic electronics. nih.gov this compound can be copolymerized with a variety of other monomers to create donor-acceptor copolymers, a common strategy for tuning the bandgap and energy levels of the resulting material. nih.gov

For example, Stille coupling of dibromonaphthalene bisimides with stannylated thiophene-based monomers yields high molecular weight donor-acceptor conjugated polymers. nih.gov In these systems, the naphthalene bisimide unit acts as the electron acceptor, while the thiophene (B33073) unit acts as the electron donor. By varying the thienyl comonomer, the HOMO energy level and the optical energy gap of the polymer can be systematically controlled, with gaps ranging from 1.1 to 1.7 eV. nih.gov This tunability is crucial for optimizing the performance of materials in applications like OPVs and OFETs.

The following table shows the effect of the comonomer on the electrochemical and optical properties of naphthalene bisimide copolymers:

| Comonomer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) |

| Thiophene | -5.4 | -3.7 | 1.7 | 1.7 |

| Bithiophene | -5.1 | -3.7 | 1.4 | 1.4 |

| Terthiophene | -4.9 | -3.7 | 1.2 | 1.2 |

| Dithienosilole | -5.0 | -3.7 | 1.3 | 1.3 |

| Dithienogermole | -5.0 | -3.7 | 1.3 | 1.3 |

Data derived from a study on conjugated polymers from naphthalene bisimide. nih.gov

Chiral polymers, particularly those with a defined three-dimensional structure, are of interest for applications in asymmetric catalysis, chiral separations, and chiroptical materials. The synthesis of such complex architectures often relies on building blocks that can induce a specific spatial arrangement.

While the direct use of this compound is not explicitly detailed, derivatives of dibromonaphthalene are employed as building blocks in the design of multi-layered 3D chiral polymers. nih.gov In these structures, the naphthalene units can act as "piers" or "anchors" that are bridged by other aromatic units. nih.gov The synthesis of these polymers can be achieved through methods like asymmetric catalytic Suzuki-Miyaura polycouplings, which can control the chirality of the final polymer framework. nih.gov The resulting chiral polymers can exhibit interesting properties such as intense fluorescence. nih.gov The design of these polymers involves the careful selection of monomers and catalytic systems to achieve the desired 3D structure and chiroptical properties.

Low Band Gap Polymers

This compound serves as a critical monomer in the synthesis of low band gap conjugated polymers, which are integral to the field of organic electronics. researchgate.net The two bromine atoms on the naphthalene scaffold provide reactive sites for various cross-coupling reactions, most notably the Suzuki polymerization. researchgate.net This allows for the creation of alternating copolymer structures where the naphthalene unit is linked with other aromatic or heteroaromatic monomers.

The incorporation of the electron-rich naphthalene unit into the polymer backbone influences the electronic properties of the resulting material. By carefully selecting the co-monomer, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer can be tuned. This control over the electronic band gap is crucial for applications in organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs), where efficient charge separation and transport are paramount. researchgate.net The rigid and planar structure of the naphthalene core also promotes intermolecular π-π stacking, which can enhance charge carrier mobility in the solid state.

Table 1: Properties of Low Band Gap Polymers Derived from Naphthalene-Based Monomers

| Property | Description | Significance in Organic Electronics |

|---|---|---|

| Low Band Gap | The energy difference between the HOMO and LUMO is small, allowing for the absorption of lower-energy photons. | Enables broader absorption of the solar spectrum in organic solar cells, leading to higher efficiency. |

| High Charge Carrier Mobility | The efficiency with which charge carriers (electrons and holes) move through the material. | Facilitates efficient charge extraction to the electrodes in transistors and solar cells. |

| Solution Processability | The ability to be dissolved in common organic solvents for deposition over large areas. | Allows for low-cost, large-scale fabrication techniques like spin-coating and inkjet printing. |

| Thermal Stability | Resistance to decomposition at high temperatures. | Ensures the long-term operational stability and lifetime of electronic devices. |

Building Block for Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The utility of this compound extends to the construction of highly ordered, porous materials such as supramolecular assemblies and metal-organic frameworks (MOFs). While not typically used as a direct linker in its dibromo form, it is a key precursor to the functionalized naphthalene derivatives required for the self-assembly of these complex architectures.

The synthesis of these materials often begins with the conversion of the bromine atoms of this compound into other functional groups, such as carboxylic acids, nitriles, or pyridyl groups. For instance, the conversion of this compound to naphthalene-1,7-dicarboxylic acid provides a rigid, ditopic linker. This linker can then be reacted with metal ions or clusters under solvothermal conditions to form a crystalline, porous MOF. The geometry and length of the naphthalene-based linker dictate the topology and pore size of the resulting framework, which are critical parameters for applications in gas storage, separation, and catalysis.

Construction of Naphthalocyanines and Related Macrocycles

This compound is a valuable starting material for the synthesis of naphthalocyanines, a class of macrocyclic compounds with extensive π-conjugation and strong absorption in the near-infrared (NIR) region. The synthesis of naphthalocyanines typically proceeds through the cyclotetramerization of a dicyanonaphthalene precursor.

The synthetic route from this compound involves a two-step process. First, the bromine atoms are substituted with cyano groups, typically through a nucleophilic substitution or a palladium-catalyzed cyanation reaction, to yield 1,7-dicyanonaphthalene. This intermediate is then subjected to a template-assisted cyclotetramerization reaction, often in the presence of a metal salt, to form the corresponding metal-naphthalocyanine. The position of the functional groups on the naphthalene precursor influences the solubility and electronic properties of the final macrocycle, making this compound a useful building block for creating tailored naphthalocyanine derivatives for applications in photodynamic therapy, NIR sensing, and nonlinear optics.

Design of Host-Guest Systems

The rigid, aromatic scaffold of this compound makes it an attractive platform for the design of molecules for host-guest chemistry. Host-guest systems rely on molecular recognition, where a host molecule selectively binds a guest molecule through non-covalent interactions.

By chemically modifying the this compound core, it is possible to create either a host or a guest molecule. For example, the bromine atoms can be replaced with larger, concave functional groups to create a cavity, forming a host capable of encapsulating smaller guest molecules. The size and shape of this cavity can be tuned through the choice of substituents. Conversely, by attaching specific functional groups that can interact with a known host, this compound can be derivatized to act as a guest molecule. The naphthalene unit itself can participate in π-π stacking interactions, which is a common binding motif in host-guest complexes.

Applications in Optical Memory Transistors

Organic semiconductors are a key component of organic memory phototransistors (OMPTs), devices that can store information optically. While this compound is not directly used in the final device, its role as a precursor for various organic semiconducting materials is significant. researchgate.net The performance of OMPTs is highly dependent on the charge-trapping ability and photo-response of the semiconductor layer.

Conjugated polymers and small molecules derived from naphthalene-based precursors can be engineered to have specific electronic properties suitable for memory applications. The ability to tune the energy levels and charge transport characteristics of these materials through synthetic modification of starting materials like this compound is crucial. Although the direct application of this compound in this field is not extensively documented, its derivatives are potential candidates for the development of new photo-responsive materials for advanced data storage technologies.

Development of Functional Materials for Environmental Applications (e.g., Air Filtration)

The development of materials for environmental remediation, such as air filtration, often relies on porous structures with high surface areas for the adsorption of pollutants. Porous organic polymers (POPs) have emerged as a promising class of materials for this purpose.

This compound can serve as a monomer in the synthesis of such porous polymers. Through cross-coupling reactions, it can be polymerized to form a rigid, three-dimensional network. The inherent rigidity of the naphthalene unit prevents the collapse of the porous structure, leading to a material with a high internal surface area. These pores can trap volatile organic compounds (VOCs) and other airborne pollutants. nih.gov The chemical nature of the polymer network can also be tailored by co-polymerizing this compound with other functional monomers to introduce specific binding sites for targeted pollutants, enhancing the selectivity of the filtration material.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene-1,7-dicarboxylic acid |

| 1,7-Dicyanonaphthalene |

| Naphthalocyanine |

| Metal-naphthalocyanine |

Derivatives and Analogues of 1,7 Dibromonaphthalene

Structure-Activity Relationships (SAR) in Substituted Systems

While specific structure-activity relationship (SAR) studies focusing exclusively on 1,7-dibromonaphthalene derivatives are not extensively detailed in available research, broader principles from related polyhalogenated naphthalene (B1677914) systems offer significant insights. The biological activity and material properties of naphthalene derivatives are highly dependent on the nature, number, and position of their substituents.

In the context of anticancer agents, for instance, studies on substituted naphthalene diimides (NDIs) reveal that the type and positioning of substituents dramatically influence their efficacy. Symmetrically and asymmetrically substituted NDIs have been evaluated for their ability to interact with G-quadruplex DNA structures, which are promising targets in cancer therapy. The analysis of these interactions shows that the antiproliferative activity of NDI derivatives on cancer cells is closely linked to their specific substitution patterns. nih.gov Modifications to the side chains attached to the naphthalene core can enhance binding affinity and selectivity for these biological targets. nih.govresearchgate.net

Furthermore, research into polybrominated naphthalenes (PBNs) as a class has identified them as potent inducers of cytochrome P-450-dependent monooxygenases, with their biological impact being comparable to other toxic polyhalogenated aromatic hydrocarbons. nih.gov This indicates that the degree and position of bromination on the naphthalene ring are critical determinants of biological activity.

Synthesis and Properties of Polybrominated Naphthalenes (e.g., 1,4,5,8-Tetrabromonaphthalene)

Polybrominated naphthalenes are compounds where multiple hydrogen atoms on the naphthalene core are replaced by bromine. The synthesis of specific isomers, such as 1,4,5,8-tetrabromonaphthalene, often involves direct bromination of naphthalene or less brominated precursors under controlled conditions. For example, the bromination of naphthalene with an excess of bromine can yield various polybrominated products. cardiff.ac.uk Achieving a specific, highly substituted isomer like 1,4,5,8-tetrabromonaphthalene often requires carefully selected reagents and reaction conditions to control the regioselectivity of the bromination steps. One historical method involved the reaction of 1,5-dibromonaphthalene (B1630475) or 1,8-dibromonaphthalene (B102958) with bromine at high temperatures, which was later found to produce other isomers like 1,3,5,7-tetrabromonaphthalene. cardiff.ac.uk

The properties of polybrominated naphthalenes are dictated by the number and position of the bromine atoms. These compounds generally exhibit high thermal stability and hydrophobicity, similar to other polyhalogenated aromatic hydrocarbons like polychlorinated naphthalenes (PCNs) and polychlorinated biphenyls (PCBs). industrialchemicals.gov.au The substitution pattern significantly influences the molecule's symmetry, crystal packing, and electronic properties, making these compounds valuable precursors in materials science.

| Property | Value |

| Compound Name | 1,4,5,8-Tetrabromonaphthalene |

| Molecular Formula | C₁₀H₄Br₄ |

| Molecular Weight | 443.76 g/mol |

| Appearance | Solid |

| Primary Use | Intermediate in chemical synthesis |

Naphthalene Derivatives with Varied Halogen Substitution Patterns (e.g., 1,8-Dibromonaphthalene, 2,7-Dibromonaphthalene)

The substitution pattern of the two bromine atoms on the naphthalene ring gives rise to ten different isomers, each with distinct physical and chemical properties. This compound is an asymmetric isomer, which contrasts with symmetric isomers like 1,8-dibromonaphthalene and 2,7-dibromonaphthalene.

1,8-Dibromonaphthalene is notable for its peri-substitution, where the two bromine atoms are positioned on adjacent carbons on opposite sides of the ring junction. This forces the bromine atoms into close proximity, leading to significant steric strain. This unique structural feature makes 1,8-dibromonaphthalene a valuable building block for synthesizing strained aromatic molecules, such as 1,8-diarylnaphthalenes, which have applications in optoelectronic devices and as chiral ligands. ossila.comchemicalbook.com

2,7-Dibromonaphthalene is a symmetric isomer with bromine atoms located on the second ring. This symmetry and the reactivity of the bromine atoms make it a useful intermediate for constructing semiconducting molecules and polymers used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The differences in symmetry and steric environment among these isomers lead to variations in their reactivity, melting points, and solubility, which in turn dictate their suitability for specific synthetic applications.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Symmetry |

| This compound | 20626-28-4 | 285.96 | 64-65 | Asymmetric |

| 1,8-Dibromonaphthalene | 17135-74-9 | 285.96 | 105-110 | Symmetric (C₂ᵥ) |

| 2,7-Dibromonaphthalene | 58556-75-5 | 285.96 | 139-142 | Symmetric (C₂ₕ) |

Incorporation into Complex Molecular Architectures (e.g., Fluoranthene (B47539) Derivatives)

Dibromonaphthalenes are key precursors for synthesizing more complex polycyclic aromatic hydrocarbons (PAHs), such as fluoranthenes. Fluoranthenes are composed of a naphthalene and a benzene (B151609) ring fused together and are of interest in materials science and organic electronics.

The synthesis of fluoranthene derivatives can be achieved through transition-metal-catalyzed cross-coupling reactions. For example, a common strategy involves the reaction of a dihalonaphthalene with an arylboronic acid. rsc.org Specifically, 1,8-dihalogenated naphthalenes are often used in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, followed by an intramolecular C-H arylation to form the fluoranthene core. rsc.org Recent studies have also reported the synthesis of fluoranthenes starting from 1,8-dibromonaphthalene through palladium-catalyzed C-H bond functionalization. rsc.org

While many reported syntheses utilize the 1,8-isomer due to the proximity of the reacting sites, this compound can also serve as a precursor. Its use would lead to the formation of asymmetrically substituted or benzo[ghi]fluoranthene-type structures, expanding the diversity of accessible fluoranthene-based molecular architectures. The reactivity of the two non-equivalent bromine atoms in this compound could potentially be exploited for sequential, site-selective functionalization to build complex molecular systems.

Future Directions and Emerging Research Avenues for 1,7 Dibromonaphthalene

Development of Novel Catalytic Systems for Functionalization

The future utility of 1,7-dibromonaphthalene is intrinsically linked to the development of more sophisticated and efficient catalytic systems for its functionalization. The two bromine atoms on the naphthalene (B1677914) ring allow for the introduction of a wide array of substituents via cross-coupling reactions. nbinno.com Current research avenues are focused on creating novel catalysts that offer greater control over selectivity and reactivity.

Key areas of development include:

Regioselective Catalysis: A primary challenge is the selective functionalization of one bromine atom over the other. Future catalytic systems, potentially based on rhodium(I) or iridium, are being explored to achieve high regioselectivity. This would enable the stepwise introduction of different functional groups, dramatically expanding the molecular complexity that can be achieved from this single precursor.

Advanced Coupling Reactions: While traditional cross-coupling reactions like Suzuki, Stille, and Sonogashira are pivotal, research is moving towards catalysts that can facilitate novel transformations. nbinno.com This includes the development of systems for C-H activation at other positions on the naphthalene ring, directed by the existing bromo-substituents.

Organocatalysis: The use of metal-free organocatalysts is a growing field. Binaphthyl-modified chiral bifunctional organocatalysts, for example, have shown success in promoting highly enantioselective reactions for related naphthalene compounds. researchgate.net Applying these principles to this compound could lead to the efficient synthesis of chiral molecules for various applications.

Photocatalysis: Bio-inspired photocatalysts are emerging as a new frontier. These systems use light energy to drive chemical reactions, offering a potentially greener and more efficient route to functionalize aromatic compounds like this compound.

The goal is to create a versatile toolbox of catalytic methods that allow chemists to precisely and efficiently modify the this compound scaffold, paving the way for its use in a broader range of complex molecular architectures.

Exploration of New Material Applications

In material science, this compound serves as a critical precursor for the synthesis of advanced organic materials. nbinno.com Its rigid, aromatic structure is an ideal component for creating materials with unique electronic and photophysical properties.

Emerging applications are centered on:

Organic Electronics: this compound is currently utilized in the synthesis of conjugated polymers and organic semiconductors. nbinno.com These materials are fundamental to the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). nbinno.com Future research will focus on fine-tuning the properties of these polymers by incorporating this compound-derived units to enhance charge transport, stability, and efficiency.

Nanotechnology: The compound is being explored for its potential in synthesizing novel nanomaterials. nih.gov This includes the creation of precisely defined graphene nanoribbons and other carbon-based nanostructures where the dibromonaphthalene unit can be used to control the final architecture and electronic properties.

Porous Organic Frameworks (POFs): The defined geometry of this compound makes it an excellent candidate for building porous organic frameworks. These materials have potential applications in gas storage, separation, and catalysis. By using this compound as a linker, researchers can design materials with tailored pore sizes and chemical functionalities.

The ability to form stable and conductive polymers makes this compound a valuable asset in the ongoing development of sustainable and high-performance electronic and structural materials. nbinno.com

Advanced Theoretical Modeling for Predictive Design

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the discovery and optimization of new applications for this compound derivatives. By simulating molecular behavior, researchers can predict properties and reaction outcomes, guiding experimental work more efficiently.

Key areas of theoretical investigation include:

Reaction Mechanism and Selectivity: Theoretical studies are used to understand the underlying principles of reaction outcomes. For instance, the formation of specific dibromonaphthalene isomers can be explained by evaluating parameters like the HOMO-LUMO gap and dipole moments of intermediates and products. researchgate.net One study explained the preferential formation of 1,3-dibromonaphthalene (B1599896) over 1,4-dibromonaphthalene (B41722) by demonstrating its higher HOMO-LUMO gap and dipole moment, indicating greater stability. researchgate.net

Predicting Material Properties: Density Functional Theory (DFT) and ab initio molecular dynamics are employed to model how derivatives of this compound will behave in materials. For example, computational studies can predict the electronic band structure of polymers containing this moiety or model the adsorption behavior of naphthalene derivatives on surfaces like silicon for electronics applications. researchgate.net

In Silico Drug Design: In the context of medicinal chemistry, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict the interaction of potential drug candidates with biological targets. ijpsjournal.com This allows for the virtual screening of libraries of this compound derivatives to identify promising candidates for further synthesis and testing. ijpsjournal.comnih.gov